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Compound of Interest

Compound Name: C21H19CIFN303S

Cat. No.: B12632252

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary toxicity profile of
Fluoxastrobin, a broad-spectrum strobilurin fungicide. The chemical formula C21H19CIFN3O3S
provided in the query is likely a typographical error, as the widely documented formula for
Fluoxastrobin is C21H16CIFN4Os[1][2][3]. This document is intended for researchers, scientists,
and drug development professionals, summarizing key toxicity data, experimental
methodologies, and mechanisms of action based on available public data.

Executive Summary

Fluoxastrobin is a fungicide used to control a variety of fungal diseases on a wide range of
agricultural crops and turf[4][5]. It functions by inhibiting mitochondrial respiration in fungi[5][6].
Toxicological assessments indicate that Fluoxastrobin has low acute toxicity via oral, dermal,
and inhalation routes[7][8]. The dog has been identified as the most sensitive species in
repeated-dose studies, with the liver being a primary target organ[4]. There is no evidence of
carcinogenicity, mutagenicity, neurotoxicity, or immunotoxicity[4][7].

Mechanism of Action: Mitochondrial Respiration
Inhibition

Fluoxastrobin belongs to the Quinone Outside Inhibitors (Qols) class of fungicides, also known
as strobilurins[6]. Its mode of action involves the inhibition of the mitochondrial cytochrome-bcl
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complex, also known as Complex lIll, in the electron transport chain[5]. By binding to the Qo
site of this complex, Fluoxastrobin blocks the transfer of electrons from ubiquinone to
cytochrome c. This interruption of the electron transport chain halts the production of ATP, the
cell's primary energy source, ultimately leading to fungal cell death[5].

Figure 1: Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity endpoints for Fluoxastrobin based
on studies conducted in various species.

Table 1: Acute Toxicity of Fluoxastrobin

Study Type Species Endpoint Value Reference
Oral Rat LDso > 5000 mgl/kg [1]

Dermal Rat LDso > 5000 mg/kg [1]
Inhalation Rat LCso > 2170 mg/m3

| Oral | Bobwhite Quail | LDso | > 2000 mg/kg |[2] |

Table 2: Subchronic and Chronic Toxicity Points of Departure
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LOAEL
NOAEL (No-
(Lowest-
Observed-
Study . Observed- Key Effects
. Species Adverse- Reference
Duration Adverse- at LOAEL
Effect-
Effect-
Level)
Level)
Reduced
body-
3.0 24 weight gain,
90-Day Dog . [41[7]
mgl/kgl/day mgl/kgl/day liver and
kidney
effects.
Body weight
15 7.7-81 reductions,
1-Year Dog ) o [41[8]
mg/kg/day mg/kg/day liver toxicity

(cholestasis).

| Reproduction | Rat | 1000 ppm (parental & offspring) | >10000 ppm (reproductive) |

Decreased body weights, delayed preputial separation. | |

Table 3: Ecotoxicity of Fluoxastrobin

Species Endpoint (96 hr) Value Reference
Rainbow Trout
(Oncorhynchus LCso 0.44 mgIL [2]
mykiss)
Bluegill Sunfish
(Lepomis LCso 0.97 mg/L [2]
macrochirus)
Common Carp

LCso 0.57 mg/L [21[9]

(Cyprinus carpio)

| Sheepshead Minnow (Cyprinodon variegatus) | LCso | > 1.374 mg/L |[9] |
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Summary of Toxicological Profile

Acute Toxicity: Fluoxastrobin exhibits low acute toxicity through oral, dermal, and inhalation
routes of exposure[7][8]. It is not a dermal irritant or sensitizer but can cause mild eye
irritation[7][8].

Subchronic and Chronic Toxicity: The dog is the most sensitive species in repeated-dose
studies[4]. The primary target organ is the liver, with effects such as cholestasis observed[4].
Kidney effects and reductions in body weight gain have also been noted at higher doses[7].

Carcinogenicity: Fluoxastrobin is classified as "Not Likely to be Carcinogenic to Humans"
based on the absence of treatment-related tumors in long-term studies in rats and mice[4][7].

Mutagenicity: It has tested negative in a battery of genotoxicity assays, indicating no concern
for mutagenicity[7].

Neurotoxicity: Studies have shown no indication that Fluoxastrobin is a neurotoxic
chemical[4][7][8].

Reproductive and Developmental Toxicity: No increased susceptibility to prenatal or
postnatal exposure has been observed. No effects on reproduction were noted, and
developmental effects were not seen in rat and rabbit studies[4][8].

Experimental Protocols

While full, detailed study reports are proprietary, the methodologies can be summarized based

on standard regulatory guidelines (e.g., OECD, EPA) that are typically followed for pesticide

registration.

5.1 Acute Oral Toxicity (LDso) This study is generally performed according to OECD Guideline
423 (Acute Oral Toxicity — Acute Toxic Class Method).

Test Animals: Typically, young adult female rats are used.

Procedure: The test substance is administered in a single dose by gavage. Animals are
fasted prior to dosing. A stepwise procedure is used where the results of a small number of
animals determine the dosing for the next step.
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» Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

e Endpoint: The LDso (median lethal dose) is determined, which is the statistically estimated
dose that is expected to be lethal to 50% of the tested animals. For Fluoxastrobin, the LDso
was greater than the limit dose of 5000 mg/kg[1].

5.2 90-Day Oral Toxicity Study (Subchronic) This study is generally performed according to
OECD Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents).

o Test Animals: Commonly conducted in rats and a non-rodent species, such as dogs[4][7].
Multiple dose groups and a control group are used.

e Procedure: The test substance is administered daily via the diet or by gavage for 90 days.

o Observations: Detailed observations are made, including clinical signs, body weight, food
consumption, ophthalmology, hematology, clinical chemistry, and urinalysis.

o Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed,
and tissues are examined microscopically.

o Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-
Adverse-Effect-Level (LOAEL) are determined. For the 90-day dog study, the NOAEL was
3.0 mg/kg/day[4].

Figure 2: A generalized workflow for toxicological screening of a new chemical.

5.3 Carcinogenicity Study This study is generally performed according to OECD Guideline 451
(Carcinogenicity Studies).

o Test Animals: Long-term studies (e.g., 18-24 months) are conducted in two rodent species,
typically rats and mice[4].

e Procedure: The test substance is administered daily in the diet to several dose groups and a
control group for the majority of their lifespan.

o Observations: Animals are monitored for clinical signs of toxicity and the development of
palpable masses. Body weight and food consumption are recorded regularly.
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» Pathology: A complete histopathological examination of all organs and tissues from all
animals is performed to identify any neoplastic (tumorous) and non-neoplastic lesions.

» Endpoint: The study aims to identify any potential for the substance to cause cancer.
Fluoxastrobin showed no evidence of carcinogenicity in these studies[4].

Conclusion

The preliminary toxicity screening of Fluoxastrobin reveals a profile of low acute toxicity. In
repeated-dose studies, the liver is the primary target organ, particularly in dogs. The compound
is not considered to be carcinogenic, mutagenic, neurotoxic, or a reproductive/developmental
toxicant at doses relevant to human exposure. This toxicological profile, established through a
comprehensive set of standardized studies, supports its registration and use as a fungicide
when applied according to safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12632252#preliminary-toxicity-screening-of-
c21h19clfn303s]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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